2-Bromobenzaldoxime
Description
Contextualization within Aromatic Aldoxime Chemistry
Aromatic aldoximes are a class of organic compounds characterized by the R-CH=NOH functional group, where R is an aromatic group. They are typically crystalline solids formed from the reaction of an aromatic aldehyde with hydroxylamine (B1172632). oxfordreference.com The structure of aldoximes is planar, allowing for the existence of syn and anti isomers, with aromatic aldehydes generally favoring the formation of syn aldoximes. oxfordreference.com
Within this class, 2-bromobenzaldoxime (B1276659) is distinguished by the presence of a bromine atom at the ortho position of the benzene (B151609) ring. This halogen substituent significantly influences the electronic properties and reactivity of the molecule, making it a valuable intermediate in organic synthesis. guidechem.com
Significance as a Research Compound in Organic Synthesis
The utility of this compound in organic synthesis is multifaceted. It serves as a precursor for the synthesis of a variety of other organic compounds. guidechem.comchemsrc.com For instance, it can be readily converted to 2-bromobenzonitrile (B47965) through dehydration reactions. sphinxsai.comresearchgate.net This transformation is a key step in the synthesis of more complex molecules.
Furthermore, the oxime group can act as a directing group in palladium-catalyzed C-H activation reactions, enabling selective ortho-bromination of substituted benzaldoximes. nih.gov This methodology has been applied to the synthesis of substituted 2-bromobenzaldehydes. nih.gov The compound has also been utilized in the synthesis of quinazolinones, which have shown potential antitumor activity. researchgate.net
Overview of Current Research Trajectories
Current research involving this compound is exploring several promising avenues. One area of focus is its use in the synthesis of novel heterocyclic compounds and other complex organic molecules. researchgate.net For example, it has been used as a starting material for the synthesis of N-(2-bromophenylmethyl)hydroxylamine. google.com
Another significant research direction is the enzymatic dehydration of this compound to 2-bromobenzonitrile. Aldoxime dehydratases (Oxds) are being investigated as a "green" alternative to traditional chemical methods, offering a cyanide-free route to aromatic nitriles. sci-hub.se Specifically, the OxdF1 enzyme from Pseudomonas putida F1 has shown efficiency in dehydrating this compound. sci-hub.se
Additionally, the crystal structure of related compounds like 2-bromo-5-fluorobenzaldehyde, which can be synthesized from the corresponding benzaldoxime (B1666162), has been a subject of study to understand intermolecular interactions. researchgate.net Research also continues to explore the reactivity of this compound in various chemical transformations, including its conversion to other functional groups and its role in the construction of complex molecular architectures. arkat-usa.orgarabjchem.org
| Property | Value | Source |
| Chemical Formula | C7H6BrNO | biosynth.com |
| Molecular Weight | 200.03 g/mol | biosynth.com |
| CAS Number | 52707-51-4 | biosynth.com |
| Melting Point | 123-124 °C | google.com |
Conventional Chemical Synthetic Routes
Conventional methods for synthesizing aldoximes are well-established in organic chemistry, primarily relying on the direct reaction of aldehydes with hydroxylamine or its salts.
The foundational method for creating aldoximes is the condensation reaction between a carbonyl compound and hydroxylamine. stackexchange.com In this reaction, the lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde. stackexchange.com This is followed by a series of proton transfer steps and the elimination of a water molecule to form the C=N double bond characteristic of an oxime. stackexchange.comwikipedia.org The reaction is typically performed in the presence of a mild base to neutralize the acid released if hydroxylamine hydrochloride is used. wikipedia.org
The synthesis of this compound specifically begins with its corresponding aromatic aldehyde, 2-bromobenzaldehyde (B122850). sphinxsai.comguidechem.com The general condensation reaction is applied directly, where 2-bromobenzaldehyde is reacted with hydroxylamine to yield this compound. sphinxsai.com This transformation is a common and straightforward step in multi-step syntheses. acs.orgnih.gov
In some cases, the conversion of aldoximes to their corresponding nitriles is a subsequent step of interest. For instance, this compound can be dehydrated using reagents like tin(IV) chloride (SnCl₄) to produce 2-bromobenzonitrile with high yield. sphinxsai.com A study demonstrated this conversion under solvent-free conditions, highlighting the efficiency of this method for various substituted benzaldoximes. sphinxsai.com
| Aldoxime | Product | Yield (%) | Reaction Time (min) |
|---|---|---|---|
| 2-Chlorobenzaldoxime | 2-Chlorobenzonitrile | 83 | 44 |
| 3-Chlorobenzaldoxime | 3-Chlorobenzonitrile | 92 | 40 |
| 4-Chlorobenzaldoxime | 4-Chlorobenzonitrile | 89 | 40 |
| This compound | 2-Bromobenzonitrile | 92 | 30 |
Catalytic Synthesis Approaches
Modern synthetic chemistry has introduced more sophisticated, atom-economical methods, such as catalytic C-H activation, to achieve regioselective functionalization of aromatic rings.
A significant advancement in the synthesis of 2-bromobenzaldehydes, and by extension their oximes, involves a palladium-catalyzed C-H activation strategy. acs.orgnih.govacs.org This method allows for the selective bromination at the ortho-position of a benzene ring. acs.orgacs.orgscispace.com The key step is the Pd(OAc)₂-catalyzed reaction of a substituted benzaldoxime with a brominating agent, typically N-Bromosuccinimide (NBS). acs.orgacs.org Initial investigations showed that reacting O-methylbenzaldoxime with NBS in the presence of a palladium catalyst yielded the desired 2-bromo derivative. acs.orgacs.org Without the palladium catalyst, the starting material remained unchanged, confirming the catalyst's essential role. acs.orgacs.org
The proposed catalytic cycle involves the formation of a cyclometalated palladium complex, which then undergoes oxidative addition with NBS to form a Pd(IV) intermediate. acs.org Reductive elimination from this intermediate yields the ortho-brominated product and regenerates the Pd(II) catalyst. acs.org
| Entry | Substrate | Conditions | Time (h) | Conversion (%) | Isolated Yield (%) |
|---|---|---|---|---|---|
| 1 | O-methylbenzaldoxime | A: NBS (1 equiv) | 24 | 70 | - |
| 2 | 4-MeO-benzaldoxime O-methyl ether | A: NBS (1 equiv) | 2.5 | 98 | 70 |
| 3 | 4-F-benzaldoxime O-methyl ether | A: NBS (1 equiv) | 2.5 | 98 | 56 |
| 4 | 4-Cl-benzaldoxime O-methyl ether | B: NBS (2 equiv) | 2.5 | 98 | 65 |
| 5 | 4-Br-benzaldoxime O-methyl ether | B: NBS (2 equiv) | 2.5 | 98 | 63 |
| 6 | 4-CN-benzaldoxime O-methyl ether | C: NBS (2 equiv), AcOH (1 equiv) | 24 | 66 | 32 |
The success of the palladium-catalyzed ortho-bromination hinges on the use of a directing group, which guides the catalyst to a specific C-H bond. rsc.orgscienceopen.com In this synthesis, the O-methyloxime group serves as an effective directing group. acs.orgnih.govacs.org The oxygen and nitrogen atoms of the oxime ether can coordinate to the palladium center, positioning the catalyst in close proximity to the C-H bond at the ortho-position of the benzene ring. acs.orgepfl.ch This chelation assistance facilitates the cleavage of the ortho C-H bond and the subsequent bromination. acs.orgscienceopen.com The O-methyloxime group is crucial for the reaction's high regioselectivity. acs.orgacs.org Following the bromination, the directing group can be easily removed (deprotected) to yield the final 2-bromobenzaldehyde, which can then be converted to this compound if desired. acs.orgnih.govacs.org
Enzymatic and Biocatalytic Synthesis Routes
Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis, utilizing enzymes for specific chemical transformations. nih.govresearchgate.net While direct enzymatic synthesis of this compound from simpler precursors is not extensively documented, the compound features as a key substrate in important biocatalytic reactions. sci-hub.seresearchgate.net
Aldoxime dehydratases (Oxds) are enzymes that catalyze the dehydration of aldoximes to produce nitriles, with water as the only byproduct. sci-hub.seresearchgate.net This is considered a safe and robust enzymatic route for nitrile synthesis. sci-hub.se Research on an aldoxime dehydratase from Pseudomonas putida F1 (OxdF1) has shown that it can efficiently convert a range of aromatic and heterocyclic aldoximes into their corresponding nitriles. sci-hub.seupc.edu.pe Notably, this compound is one of the substrates that OxdF1 can effectively dehydrate. sci-hub.seresearchgate.net The recombinant OxdF1 enzyme operates optimally at a pH of 7.0 and a temperature of 35 °C. sci-hub.se This biocatalytic transformation highlights the role of this compound as a valuable intermediate in cyanide-free pathways for the synthesis of aromatic nitriles. sci-hub.seresearchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C7H6BrNO |
|---|---|
Molecular Weight |
200.03 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H6BrNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H |
InChI Key |
PSIRFUPZHPEKAE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NO)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)Br |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromobenzaldoxime
Enzymatic Production from Aldehydes
The direct enzymatic synthesis of 2-bromobenzaldoxime (B1276659) from 2-bromobenzaldehyde (B122850) is not a widely documented standalone biocatalytic process. Instead, the formation of aldoximes from aldehydes is typically a spontaneous chemical condensation reaction with hydroxylamine (B1172632). nih.govrsc.org This chemical step is often integrated into chemoenzymatic pathways where the resulting aldoxime serves as a substrate for subsequent enzymatic transformations. rsc.orgresearchgate.net
Research in biocatalysis has focused on enzymes that utilize aldoximes, rather than those that synthesize them directly from aldehydes. The common strategy involves the non-enzymatic formation of the aldoxime, which is then subjected to enzymatic action.
A notable class of enzymes involved in pathways starting from aldoximes are aldoxime dehydratases (Oxd) . nih.govmdpi.comebi.ac.uk These enzymes catalyze the dehydration of aldoximes to form the corresponding nitriles. mdpi.comebi.ac.uk This process is of significant interest as a cyanide-free route to nitrile synthesis. researchgate.netmdpi.com The typical reaction scheme involves the initial chemical synthesis of the aldoxime from an aldehyde and hydroxylamine, followed by the enzymatic dehydration. researchgate.net
For instance, a chemoenzymatic strategy has been developed for the synthesis of various nitriles from aldehydes. researchgate.net In this approach, the aldehyde is first condensed with hydroxylamine to yield the aldoxime, which then acts as a substrate for an aldoxime dehydratase to produce the nitrile. researchgate.net This two-step, one-pot process has been successfully applied to a range of aldehydes, demonstrating the feasibility of combining chemical aldoxime formation with enzymatic dehydration. rsc.org
While the direct enzymatic production of this compound from 2-bromobenzaldehyde is not established, the broader context of enzyme-catalyzed reactions involving aldoximes provides a framework for its potential inclusion in biocatalytic syntheses. The initial formation of this compound would likely proceed via a standard chemical condensation, after which it could potentially be used as a substrate for enzymes like aldoxime dehydratases.
Table 1: Key Enzymes in Aldoxime-Related Biocatalytic Pathways
| Enzyme Family | Function | Substrate Class | Product Class |
| Aldoxime Dehydratase (Oxd) | Dehydration | Aldoximes | Nitriles |
| Cytochrome P450 (CYP79) | Aldoxime formation | Amino Acids | Aldoximes |
Reactivity and Chemical Transformations of 2 Bromobenzaldoxime
Cycloaddition and Addition Reactions
Aldoximes are common precursors for the in-situ generation of nitrile oxides, which are highly reactive 1,3-dipoles. ijpcbs.com These intermediates readily undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to construct five-membered heterocyclic rings like isoxazolines and isoxazoles, respectively. ijpcbs.commdpi.commdpi.com This reaction is a powerful tool for building molecular complexity. mdpi.com
In the case of 2-bromobenzaldoxime (B1276659), oxidation in the presence of an alkene generates the 2-bromobenzonitrile (B47965) oxide intermediate, which is immediately trapped in a [3+2] cycloaddition. chem-station.com Common methods for generating nitrile oxides from aldoximes include oxidation with reagents like sodium hypochlorite, N-bromosuccinimide (NBS), or hypervalent iodine compounds such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB). ijpcbs.comorganic-chemistry.org
The resulting 3-(2-bromophenyl)-isoxazoline products are valuable synthetic intermediates. mdpi.comnih.gov The N-O bond of the isoxazoline (B3343090) ring can be reductively cleaved to access a variety of acyclic structures, including β-hydroxy ketones and γ-amino alcohols, making this cycloaddition a key step in many synthetic pathways. chem-station.combeilstein-journals.org For example, treatment of an isoxazoline with samarium(II) iodide (SmI₂) can cleanly reduce the N-O bond. chem-station.com
Transformations Involving the Bromine Substituent
The bromine atom on the aromatic ring of this compound behaves as a typical aryl bromide. This functionality is a versatile handle for introducing further molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. While specific studies on this compound itself are not prevalent, the reactivity can be inferred from its parent aldehyde, 2-bromobenzaldehyde (B122850).
For instance, palladium-catalyzed reactions such as the Sonogashira coupling of 2-bromobenzaldehyde with terminal acetylenes are well-established. clockss.org It is expected that the bromine substituent on this compound would undergo similar transformations, allowing for the formation of new carbon-carbon bonds at the ortho position. The oxime group is generally stable under these coupling conditions. Such reactions would provide access to a wide range of 2-alkynylbenzaldoxime derivatives, which could then be subjected to further transformations. Bromination is a key transformation in organic synthesis, and various bromo-organic compounds serve as reagents for cyclization, substitution, and other reactions. sci-hub.sescribd.com
N-O Bond Cleavage Reactions in Oxime Chemistry
The N-O bond in oximes and their derivatives, such as isoxazolines, is relatively weak and susceptible to cleavage under various conditions. mdpi.comdoaj.org This reactivity is frequently exploited in organic synthesis to unmask or transform functional groups. mdpi.com
For isoxazolines derived from the cycloaddition of 2-bromobenzonitrile oxide, reductive N-O bond cleavage is a particularly useful transformation. beilstein-journals.org This reaction opens the heterocyclic ring to afford synthetically valuable 1,3-difunctional compounds. beilstein-journals.org Common reagents for this purpose include:
Hydrogenolysis: Catalytic hydrogenation using catalysts like Raney Nickel often in the presence of an additive like AlCl₃. beilstein-journals.org This typically leads to the formation of β-hydroxy ketones after hydrolysis of the intermediate imine. beilstein-journals.org
Chemical Reduction: Reagents such as samarium(II) iodide (SmI₂), lithium aluminum hydride (LiAlH₄), or molybdenum hexacarbonyl (Mo(CO)₆) are also effective for cleaving the N-O bond. chem-station.combeilstein-journals.org The specific product obtained (e.g., β-hydroxy ketone, γ-amino alcohol) depends on the reducing agent and the reaction conditions employed. beilstein-journals.org
These cleavage reactions significantly enhance the synthetic utility of this compound, allowing its conversion into a diverse array of complex molecules through the isoxazoline intermediate. beilstein-journals.orgmdpi.com
2 Bromobenzaldoxime As a Precursor and Synthetic Intermediate
Building Block for Substituted 2-Bromobenzaldehydes
Table 1: Synthesis of Substituted 2-Bromobenzaldehydes
| Step | Description | Key Reagents/Catalysts | Purpose |
|---|---|---|---|
| 1 | Formation of O-Methyloxime | Benzaldehyde (B42025), Methoxyamine Hydrochloride | Protection of the aldehyde and formation of the directing group. |
| 2 | Ortho-Bromination | N-Bromosuccinimide (NBS), Pd(OAc)₂ | Selective C-H activation and bromination at the position ortho to the oxime group. nih.govscribd.com |
| 3 | Deprotection | Acidic hydrolysis | Removal of the O-methyloxime group to regenerate the aldehyde, yielding the final 2-bromobenzaldehyde (B122850) product. researchgate.netresearchgate.net |
This synthetic route underscores the role of 2-bromobenzaldoxime (B1276659) derivatives as pivotal precursors, enabling the construction of specifically substituted aromatic aldehydes that are themselves important intermediates in further synthetic endeavors. acs.orglookchem.com
Precursor for Aromatic Nitriles
The conversion of aldoximes to nitriles is a fundamental transformation in organic synthesis, and this compound is readily converted to its corresponding nitrile, 2-bromobenzonitrile (B47965). This dehydration reaction can be accomplished using a variety of methods, ranging from classical chemical reagents to modern biocatalytic approaches. sci-hub.se
Several chemical reagents have been shown to effectively facilitate this transformation. For instance, tin(IV) chloride (SnCl₄) under solvent-free conditions provides a high yield of 2-bromobenzonitrile from this compound. sphinxsai.comresearchgate.net Another effective method employs triphenylphosphine (B44618) dibromide (PPh₃Br₂) in acetonitrile (B52724) at room temperature, which also results in high yields. arabjchem.orgresearchgate.net Other reported reagents include methoxymethyl bromide, which offers a rapid conversion under reflux conditions. lew.ro
More recently, enzymatic methods have been developed as a green and safe alternative to traditional chemical routes. sci-hub.se Aldoxime dehydratases (Oxds), such as the one from Pseudomonas putida F1 (OxdF1), can efficiently dehydrate this compound to 2-bromobenzonitrile in an aqueous medium. sci-hub.se This biocatalytic approach avoids the use of toxic reagents like cyanides and operates under mild conditions. sci-hub.senih.gov The resulting 2-bromobenzonitrile can be further hydrated to 2-bromobenzamide (B1207801), for example, using a rhodium catalyst and an aldoxime as a water source. amazonaws.com
Table 2: Selected Methods for the Conversion of this compound to 2-Bromobenzonitrile
| Reagent/Catalyst | Conditions | Yield (%) | Reference(s) |
|---|---|---|---|
| SnCl₄ | Solvent-free, 30 min | 92 | sphinxsai.comresearchgate.net |
| Triphenylphosphine dibromide | Acetonitrile, room temp. | High | arabjchem.orgresearchgate.net |
| Aldoxime dehydratase (OxdF1) | pH 7.0, 35 °C | Efficient | sci-hub.se |
The variety of available methods highlights the importance of nitriles as synthetic intermediates for pharmaceuticals, agrochemicals, and dyes. sphinxsai.comarabjchem.org
Utilization in Heterocyclic Compound Synthesis
The reactivity of this compound makes it a useful precursor for the synthesis of various heterocyclic compounds. clockss.orgchemmethod.com Heterocycles are a core component of many biologically active molecules and functional materials. nih.govzioc.ru
One notable application is in the synthesis of 3-hydroxyisoquinoline (B109430) N-oxides. thieme-connect.com This transformation demonstrates the utility of the ortho-bromo-aldoxime functionality in constructing fused ring systems. Another synthetic route involves the copper-catalyzed condensation of 2-bromobenzaldoximes with β-dicarbonyl compounds, providing access to different heterocyclic structures. thieme-connect.comclockss.org The generation of nitrile oxides from aldoximes is another pathway to heterocycles, specifically through 1,3-dipolar cycloaddition reactions to form isoxazoles and other related structures. ucl.ac.uk The versatility of this compound allows for its incorporation into diverse synthetic strategies aimed at producing complex heterocyclic frameworks. rsc.org
Applications in Multistep Organic Synthesis
The transformations described in the preceding sections position this compound as a valuable intermediate in multistep organic synthesis. physicsandmathstutor.comlibretexts.org Multistep synthesis is the process of creating complex organic molecules from simpler starting materials through a sequence of reactions. youtube.comlumenlearning.com
A practical example is the total synthesis of the natural products elmonin and pratenone A. acs.org In this synthesis, a substituted 2-bromobenzaldehyde, prepared from its corresponding O-methyloxime, serves as a key naphthalene (B1677914) fragment. This fragment is crucial for the subsequent construction of the complex angucyclinone core of the target molecules. acs.org This demonstrates how this compound can be employed early in a synthetic sequence to install key functionalities that are carried through multiple steps.
Furthermore, the conversion of this compound to 2-bromobenzonitrile and subsequently to other derivatives like 2-bromobenzamide illustrates its role in functional group interconversion within a larger synthetic plan. amazonaws.com The ability to transform the aldoxime into either an aldehyde or a nitrile provides synthetic chemists with flexibility when designing routes to complex target molecules. nih.govarabjchem.org
Coordination Chemistry and Metal Complexes of 2 Bromobenzaldoxime
Ligand Characteristics and Coordination Modes of the Aldoxime Moiety
The aldoxime group (-CH=N-OH) is the primary site of interaction with metal ions. It is a versatile coordinating group capable of exhibiting several binding modes. The coordination behavior is largely influenced by the reaction conditions, the nature of the metal ion, and the pH of the medium.
The oxime group possesses two potential donor atoms: the nitrogen of the imine group and the oxygen of the hydroxyl group. This allows it to function as a monodentate or a bidentate ligand.
Monodentate Coordination: In this mode, the ligand coordinates to the metal center primarily through the nitrogen atom of the C=N group. This is common in neutral or acidic conditions where the oxime proton is retained.
Bidentate Chelation: Under basic conditions, the hydroxyl proton can be lost, creating an oximato anion (-CH=N-O⁻). This allows the ligand to act as a bidentate chelating agent, coordinating to the metal ion through both the nitrogen and oxygen atoms to form a stable chelate ring. researchgate.netnih.gov This is a very common coordination mode for oxime ligands.
Bridging Coordination: The aldoxime moiety can also act as a bridge between two or more metal centers, leading to the formation of polynuclear complexes.
The presence of the bromine atom at the ortho position of the benzene (B151609) ring can influence the electronic properties of the ligand through inductive and resonance effects, which in turn can modulate the stability and reactivity of the resulting metal complexes.
Synthesis of Metal Complexes Incorporating 2-Bromobenzaldoxime (B1276659)
The synthesis of transition metal complexes with this compound typically involves the reaction of a metal salt with the ligand in an appropriate solvent. mdpi.com A general method involves dissolving the metal salt (e.g., chloride or acetate salts of Co(II), Ni(II), Cu(II)) and the this compound ligand in an ethanolic or methanolic solution. researchgate.netmdpi.commdpi.com The mixture is then refluxed for a period, during which the complex precipitates out of the solution. mdpi.com The resulting solid complex can then be collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried. mdpi.com The stoichiometry of the final complex (metal-to-ligand ratio) can often be controlled by adjusting the molar ratio of the reactants. mdpi.com
Once synthesized, the characterization of these complexes is crucial to determine their structure and properties. Several analytical techniques are employed for this purpose.
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the complex, which helps in determining the empirical formula and the metal-to-ligand ratio. nih.gov
Molar Conductivity Measurements: These measurements, typically done in solvents like DMF or DMSO, help to determine whether the complexes are electrolytic or non-electrolytic in nature. researchgate.netnih.gov Low conductivity values suggest non-electrolytic behavior, indicating that the anions are coordinated to the metal ion within the coordination sphere. nih.gov
Magnetic Susceptibility: This measurement provides information about the electronic configuration and the geometry of the central metal ion. mdpi.com For instance, magnetic moment values can help distinguish between octahedral and tetrahedral geometries for Co(II) and Ni(II) complexes. mdpi.com
Based on studies of analogous substituted benzaldoxime (B1666162) complexes, the following characteristics can be anticipated for this compound complexes:
| Metal Ion | Proposed Geometry | Magnetic Moment (B.M.) | Key Observations |
| Cobalt(II) | Octahedral | ~4.8 - 5.2 | The magnetic moment values are consistent with a high-spin octahedral configuration, suggesting coordination of the ligand and possibly solvent molecules. mdpi.com |
| Nickel(II) | Octahedral | ~2.9 - 3.4 | Magnetic moments in this range are characteristic of octahedral Ni(II) complexes with two unpaired electrons. mdpi.com |
| Copper(II) | Distorted Octahedral/Square Planar | ~1.7 - 2.2 | The d⁹ configuration of Cu(II) often leads to distorted geometries. The magnetic moment corresponds to one unpaired electron. nih.gov |
| Antimony | Varies | Diamagnetic | As a p-block element, antimony complexes are typically diamagnetic. The geometry depends on the oxidation state and coordination number. |
Spectroscopic Investigations of Coordination Bonds in Complexes
Spectroscopic techniques are invaluable for elucidating the coordination mode of the ligand and the nature of the metal-ligand bonds.
Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of the ligand's coordination to the metal ion. Key vibrational bands of the this compound ligand are monitored for shifts upon complexation. A broad band corresponding to the -OH group of the free ligand is expected to disappear or shift significantly in the spectra of the complexes, indicating deprotonation and coordination of the oxygen atom. researchgate.net The C=N stretching vibration often shifts to a lower frequency upon coordination of the nitrogen atom to the metal center. researchgate.net Furthermore, the appearance of new, non-ligand bands in the far-IR region can be attributed to the formation of M-N and M-O bonds. researchgate.net
Table: Illustrative IR Spectral Data for a Coordinated Benzaldoxime Ligand Data based on analogous compounds.
| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation |
| ν(O-H) | ~3294 (broad) | Shifted or absent | Indicates deprotonation and coordination of the oxygen atom. researchgate.net |
| ν(C=N) | ~1633 | ~1590 - 1615 | Shift to lower frequency confirms coordination of the azomethine nitrogen. researchgate.net |
| ν(N-O) | ~972 | ~970 - 975 | Slight shift upon coordination. researchgate.net |
| ν(M-N) | - | ~460 - 465 | Appearance of a new band confirms the formation of a metal-nitrogen bond. researchgate.net |
| ν(M-O) | - | ~520 - 530 | Appearance of a new band confirms the formation of a metal-oxygen bond. researchgate.net |
¹H-NMR Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or certain configurations of other metals), ¹H-NMR spectroscopy can provide further evidence of coordination. The signal for the oxime proton (-OH) present in the free ligand's spectrum would be absent in the spectra of complexes where deprotonation has occurred. researchgate.net The chemical shifts of the aromatic and azomethine protons may also shift downfield upon complexation due to the influence of the metal ion. researchgate.net
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and is particularly useful for studying d-d transitions of the transition metal ions, which helps in inferring the coordination geometry. nih.gov The spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions, which are absent in the spectrum of the free ligand. nih.gov
Exploration of Catalytic Applications of Derived Metal Complexes
Transition metal complexes are widely studied for their catalytic activity in various organic transformations. Metal complexes derived from oxime-based ligands have shown promise in this area. While specific catalytic applications for this compound complexes are not extensively documented, complexes of similar ligands are known to be active in several types of reactions.
The ability of the central metal ion to exist in multiple oxidation states is key to its catalytic function. The ligand framework, such as that provided by this compound, can stabilize these different oxidation states and influence the steric and electronic environment around the metal center, thereby tuning its catalytic activity and selectivity.
Potential areas of catalytic application for this compound metal complexes could include:
Oxidation Reactions: Metal complexes are often used to catalyze the oxidation of various substrates, such as alcohols and alkenes.
C-H Bond Activation/Functionalization: The development of catalysts for the selective functionalization of C-H bonds is a major goal in chemistry. High-valent metal-oxo species, which can be generated from metal complexes, are known to be capable of cleaving C-H bonds. nih.gov
Coupling Reactions: Metal complexes, particularly those of palladium and copper, are widely used as catalysts in cross-coupling reactions to form C-C, C-N, and C-O bonds.
Further research into the synthesis and characterization of this compound metal complexes is necessary to fully explore and establish their potential as catalysts in various chemical processes.
Computational and Theoretical Investigations of 2 Bromobenzaldoxime
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule is fundamental to its reactivity. Computational methods are used to model the distribution of electrons and predict sites susceptible to electrophilic or nucleophilic attack.
Key Research Findings:
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netnih.gov For molecules similar to 2-Bromobenzaldoxime (B1276659), these energies are calculated to predict charge transfer interactions within the molecule. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps are 3D visualizations of the electrostatic potential on the electron density surface of a molecule. nih.gov They are used to identify the positive and negative regions of the molecule, thereby predicting its reactive sites. nih.gov In a typical MEP map, red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), prone to nucleophilic attack. Green areas are neutral. nih.gov For this compound, the oxygen and nitrogen atoms of the oxime group are expected to be electron-rich regions, while the hydrogen of the hydroxyl group would be electron-poor.
| Parameter | Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.5 | Electron-donating ability |
| ELUMO | -1.2 | Electron-accepting ability |
| Energy Gap (ΔE) | 5.3 | Chemical stability and reactivity |
Conformational Analysis and Isomerism Studies (E/Z Isomerism)
Due to the restricted rotation around the carbon-nitrogen double bond (C=N), oximes like this compound exhibit geometrical isomerism. adichemistry.com This is commonly referred to as E/Z isomerism.
Key Research Findings:
E/Z Isomers: The two isomers are designated as E (entgegen, "opposite") and Z (zusammen, "together"). The assignment is based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the C=N bond. adichemistry.com For an aldoxime, the priority groups are the aromatic ring and the hydrogen on the carbon, and the hydroxyl group and the lone pair on the nitrogen. In the Z-isomer, the highest priority groups on each atom of the double bond are on the same side. studymind.co.uk In the E-isomer, they are on opposite sides. studymind.co.uk In the case of this compound, the isomer where the hydroxyl group and the aromatic ring are on the same side of the C=N double bond is the Z-isomer, while the one where they are on opposite sides is the E-isomer.
Stability and Interconversion: Computational methods such as potential energy scan (PES) studies can predict the favored conformations and the energy barriers to rotation around single bonds in the molecule. researchgate.net Theoretical calculations can determine the relative thermodynamic stabilities of the E and Z isomers. Generally, the trans (E) isomer is more stable than the cis (Z) isomer due to reduced steric hindrance. adichemistry.com The energy barrier for interconversion between the E and Z forms can also be calculated, which is crucial for understanding their dynamic behavior, especially under different conditions like pH. beilstein-journals.orgnih.gov
Elucidation of Reaction Mechanisms
Theoretical chemistry plays a vital role in mapping out the step-by-step pathways of chemical reactions, identifying transition states, and calculating activation energies. This provides a detailed picture of how reactants are converted into products.
Key Research Findings:
Modeling Reaction Pathways: For reactions involving this compound, computational models can elucidate the underlying mechanisms. For instance, the Beckmann rearrangement is a classic reaction of oximes where they convert to amides under acidic conditions. masterorganicchemistry.com Theoretical calculations can map the entire reaction coordinate for this rearrangement, identifying the structure and energy of the key transition state, which involves the migration of the aryl group to the electron-deficient nitrogen atom.
Catalytic Cycles: Computational studies are also used to investigate catalyzed reactions. Palladium-catalyzed reactions are common for aryl bromides. acs.org Theoretical modeling could be used to explore the mechanism of cross-coupling reactions involving the bromine atom of this compound or reactions where the oxime itself acts as a directing group. acs.org Such studies would involve calculating the geometries and energies of all intermediates and transition states in the catalytic cycle.
Cyclocondensation Reactions: The parent aldehyde, 2-bromobenzaldehyde (B122850), is known to undergo cyclocondensation reactions with amidines to form quinazolines. researchgate.net Computational studies could predict whether this compound could participate in similar or novel cyclization reactions and elucidate the most favorable mechanistic pathways.
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a widely used computational method that can accurately and efficiently predict a range of molecular properties. q-chem.comarxiv.org It is based on calculating the electron density of a system rather than its complex many-electron wavefunction.
Key Research Findings:
Optimized Molecular Geometry: DFT calculations are used to determine the most stable three-dimensional structure of this compound by finding the geometry that corresponds to the minimum energy. This provides precise values for bond lengths, bond angles, and dihedral angles.
Vibrational Analysis: After geometry optimization, frequency calculations are performed. These predict the vibrational frequencies of the molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nih.gov This allows for the assignment of specific spectral bands to particular molecular vibrations, such as the O-H stretch, C=N stretch, and C-Br stretch.
Electronic Properties: DFT is also employed to calculate various electronic properties. Natural Bond Orbital (NBO) analysis can provide insights into intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to the molecule's stability. researchgate.net Other calculated properties include the dipole moment, polarizability, and Mulliken atomic charges, which describe the distribution of charge within the molecule.
| Molecular Property | DFT Calculated Value (Illustrative) | Method/Basis Set |
|---|---|---|
| Bond Length (C=N) | 1.28 Å | B3LYP/6-311++G(d,p) |
| Bond Angle (C-C=N) | 121.5° | B3LYP/6-311++G(d,p) |
| Dihedral Angle (C-C-C=N) | 179.8° | B3LYP/6-311++G(d,p) |
| Vibrational Frequency (O-H stretch) | 3650 cm-1 | B3LYP/6-311++G(d,p) |
| Dipole Moment | 2.1 Debye | B3LYP/6-311++G(d,p) |
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanical calculations like DFT are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change over time.
Key Research Findings:
Solvation Effects: MD simulations can model this compound in a solution, providing insights into its interactions with solvent molecules. This is crucial for understanding how the solvent influences its conformational preferences and reactivity.
Intermolecular Interactions: These simulations are powerful tools for studying how this compound interacts with other molecules, such as biological macromolecules like proteins or DNA. mdpi.com By simulating the complex, one can analyze the stability of binding, identify key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces), and calculate binding free energies. mdpi.com
Conformational Sampling: Over the course of an MD simulation, the molecule can explore different conformations. chemrxiv.org This allows researchers to understand the flexibility of the molecule, identify the most populated conformational states, and study the pathways for transitions between them. For this compound, this could involve observing rotations around the C-C and C-N single bonds and the dynamics of hydrogen bonding. The final, stable adsorption configuration of a molecule on a surface is an important finding that can be obtained from MD simulations. mdpi.com
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, one can deduce the electronic environment of each atom and how they are connected. For 2-Bromobenzaldoxime (B1276659), which exists as (E) and (Z) isomers, NMR is crucial for distinguishing between these stereoisomers.
Proton (¹H) NMR Spectroscopy for Proton Environments
Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound displays distinct signals for the oxime proton (-OH), the imine proton (-CH=N), and the four protons on the aromatic ring.
The oxime hydroxyl proton typically appears as a broad singlet in the downfield region of the spectrum, often between δ 8.0 and 11.0 ppm, with its exact position being sensitive to solvent, concentration, and temperature due to hydrogen bonding. The imine proton gives rise to a singlet, with its chemical shift differing between the (E) and (Z) isomers. For the major (E)-isomer, this proton is observed at approximately δ 8.51 ppm, while for the minor (Z)-isomer, it appears slightly upfield around δ 7.72 ppm.
The four aromatic protons, due to the influence of the bromo and aldoxime substituents, appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The proton ortho to the bromine atom is often shifted further downfield.
Table 1: ¹H NMR Spectral Data for this compound (Predicted data based on typical values for similar structures, as specific experimental data is not widely available in published literature.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -OH (oxime) | 8.0 - 11.0 | br s |
| -CH=N (imine) | ~8.51 (E-isomer) | s |
| Aromatic H | 7.0 - 8.0 | m |
Note: br s = broad singlet, s = singlet, m = multiplet.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum for this compound will show seven distinct signals corresponding to the seven carbon atoms. The imine carbon (-CH=N) is characteristically found in the δ 145-155 ppm region. The carbon atom bonded to the bromine (C-Br) is typically observed around δ 120-125 ppm. The remaining four aromatic carbons produce signals within the standard aromatic region of δ 125-140 ppm. The specific chemical shifts provide insight into the electronic effects of the substituents on the benzene (B151609) ring.
Table 2: ¹³C NMR Spectral Data for this compound (Predicted data based on typical values for similar structures.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH=N (imine) | 145 - 155 |
| C-Br | 120 - 125 |
| Aromatic C | 125 - 140 |
| Aromatic C (ipso to -CH=N) | 130 - 135 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC) for Connectivity
Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on this compound would reveal correlations between adjacent protons on the aromatic ring. Cross-peaks in the COSY spectrum would allow for the unambiguous assignment of the complex multiplet pattern of the aromatic protons by showing which protons are scalar-coupled to each other.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. For this compound, an HMQC or HSQC spectrum would show a cross-peak connecting the imine proton signal (~δ 8.5 ppm) to the imine carbon signal (~δ 150 ppm). Similarly, each aromatic proton signal would be correlated with its corresponding aromatic carbon signal, greatly aiding in the complete assignment of both the ¹H and ¹³C spectra.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying the functional groups present.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound provides clear evidence for its key functional groups. A broad absorption band in the region of 3100-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group, with the broadening due to hydrogen bonding. The C=N (imine) stretching vibration typically appears as a medium to strong band around 1610-1680 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region. The C-Br stretch gives a signal in the fingerprint region, usually between 500 and 600 cm⁻¹.
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (oxime) | 3100 - 3500 | Broad, Strong |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| C=N stretch (imine) | 1610 - 1680 | Medium-Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium |
| C-Br stretch | 500 - 600 | Medium-Strong |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing valuable information about the molecular weight and structure of a compound. In the study of this compound, various mass spectrometry techniques are employed for its characterization.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its mass with very high accuracy. For this compound, with a chemical formula of C₇H₆BrNO, the theoretical monoisotopic mass can be calculated. This calculated mass is then compared with the experimentally determined mass from HRMS to confirm the elemental composition. The presence of bromine is particularly distinguishable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be clearly resolved in a high-resolution spectrum.
Table 1: Theoretical Isotopic Mass Data for this compound (C₇H₆BrNO)
| Isotope Composition | Theoretical Monoisotopic Mass (Da) | Relative Abundance (%) |
|---|---|---|
| C₇H₆⁷⁹BrNO | 198.9687 | 100.0 |
This table is generated based on theoretical calculations and represents the expected output from an HRMS analysis.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Patterns
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a characteristic pattern of smaller ions. This fragmentation pattern provides structural information about the parent ion. The fragmentation of oximes is influenced by the stereochemistry of the C=N bond and the nature of the substituents.
While a detailed MS/MS fragmentation study specifically for this compound is not extensively documented, general fragmentation pathways for aromatic oximes can be proposed. Common fragmentation mechanisms for oximes include cleavage of the N-O bond, the C-C bond adjacent to the oxime group, and rearrangements. For this compound, key fragment ions would likely arise from the loss of the hydroxyl group (•OH), the bromine atom (•Br), and cleavage of the benzene ring.
Table 2: Plausible Mass Spectrometry Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (for ⁷⁹Br) |
|---|---|---|---|
| 199/201 | [C₇H₆BrN]⁺ | •OH | 182/184 |
| 199/201 | [C₇H₆NO]⁺ | •Br | 120 |
| 199/201 | [C₆H₄Br]⁺ | CHNO | 155/157 |
This table represents a hypothetical fragmentation pattern based on the general behavior of related compounds.
X-ray Diffraction Analysis for Solid-State Molecular Structure Determination
A study published in Acta Crystallographica provides detailed crystallographic data for the (E)-isomer of this compound. The analysis reveals that the molecule is nearly planar. In the crystal structure, molecules of this compound form hydrogen-bonded dimers.
Table 3: Crystallographic Data for (E)-2-Bromobenzaldoxime
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₆BrNO |
| Formula Weight | 200.04 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.7403 (2) |
| b (Å) | 4.0012 (1) |
| c (Å) | 23.2672 (5) |
| β (°) | 98.810 (2) |
| Volume (ų) | 712.09 (3) |
Data sourced from Acta Crystallographica Section E, 2011, 67, o2338.
Chromatographic Methods for Separation and Purity Assessment (e.g., HPLC)
Chromatographic methods are essential for the separation, identification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for the analysis of non-volatile and thermally sensitive compounds like this compound.
A reversed-phase HPLC (RP-HPLC) method would be suitable for the analysis of this compound. In this method, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of a this compound sample can be determined by integrating the area of the main peak and any impurity peaks in the chromatogram. The identity of the compound can be confirmed by comparing its retention time with that of a known standard.
Table 4: Representative HPLC Method for Purity Assessment of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
This table outlines a general-purpose HPLC method that would likely be effective for the analysis of this compound, based on methods for similar aromatic oximes.
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Routes
The synthesis of 2-Bromobenzaldoxime (B1276659) and its derivatives is an area ripe for innovation, with a strong emphasis on developing greener and more efficient methodologies. Current methods, such as the palladium-catalyzed ortho-bromination of benzaldoximes, represent a significant advance in selective C-H activation. researchgate.netacs.org However, the future of its synthesis lies in aligning with the principles of green chemistry. researchgate.net
Future research will likely focus on several key areas:
Alternative Catalysts: Exploring the use of more abundant and less toxic metal catalysts (e.g., copper, iron) or even metal-free catalytic systems to replace palladium, reducing both cost and environmental impact.
Greener Reaction Conditions: The development of synthetic routes that operate in environmentally benign solvents like water or ethanol, or under solvent-free conditions, is a major goal. researchgate.netrsc.org Techniques such as microwave irradiation or mechanochemical ball milling could significantly reduce reaction times and energy consumption compared to conventional heating. nih.govmisericordia.eduoiccpress.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste. This involves moving away from reactions that use stoichiometric reagents in favor of catalytic processes. researchgate.net
High Hydrostatic Pressure (HHP): The application of HHP, or barochemistry, is an emerging technique in green synthesis that can activate chemical reactions and is well-suited for industrial-scale production. rsc.org
| Methodology | Key Features | Potential for Sustainability | Relevant Principles |
|---|---|---|---|
| Palladium-Catalyzed C-H Activation | High selectivity for ortho-position; uses a directing group (O-methyloxime). researchgate.netacs.org | Moderate; potential for catalyst recycling, but palladium is a precious metal. | Catalysis, Atom Economy |
| Microwave-Assisted Synthesis | Rapid heating, significantly reduced reaction times. nih.govoiccpress.com | High; reduces energy consumption and can enable solvent-free reactions. | Design for Energy Efficiency |
| Mechanochemistry (Ball Milling) | Solvent-free or low-solvent conditions, direct energy input. rsc.org | Very High; minimizes solvent waste and can increase reaction efficiency. | Pollution Prevention |
| High Hydrostatic Pressure (HHP) | Non-thermal activation, suitable for large-scale industrial processes. rsc.org | High; offers a novel method for activating reactions with mechanical force. | Safer Chemistry |
Exploration of Undiscovered Chemical Reactivity and Transformation Pathways
The bifunctional nature of this compound—possessing both a reactive oxime group and a bromine-substituted aryl ring—opens the door to a wide array of chemical transformations that remain largely unexplored. The oxime moiety can act as a precursor to various nitrogen-containing functional groups, while the aryl bromide is a classic handle for cross-coupling and metallation reactions.
Future investigations are expected to uncover new reactivity patterns:
Intramolecular Cyclizations: Inspired by the chemistry of related compounds like 2-alkynylbenzaldoxime, which readily cyclizes to form isoquinoline (B145761) N-oxides, research could explore similar intramolecular reactions with this compound. bohrium.com This could lead to novel heterocyclic scaffolds by engaging the oxime nitrogen or oxygen in cyclization with a functional group introduced at the ortho-position via the bromine.
Domino and Tandem Reactions: The compound is an ideal substrate for designing domino or tandem reaction sequences. For instance, a single catalytic system could initiate a cross-coupling reaction at the bromine site, followed by a cyclization or condensation involving the oxime group, allowing for the rapid construction of complex molecules. researchgate.netresearchgate.net
Schiff Base and Nitrone Chemistry: The oxime can be transformed into other reactive intermediates. For example, it could participate in reactions analogous to Schiff base formation or be oxidized to a nitrone, which can then undergo cycloaddition reactions to build diverse heterocyclic systems. bohrium.comwiserpub.comresearchgate.net
Expansion of Applications as a Versatile Synthetic Intermediate
This compound serves as a valuable precursor to other important chemical building blocks, most notably 2-bromobenzaldehyde (B122850), which is obtained through a rapid deprotection step. researchgate.netacs.org The versatility of 2-bromobenzaldehyde in synthesizing a wide range of heterocyclic compounds, such as quinazolines and N-heterocycles, underscores the potential of its oxime precursor. researchgate.netresearchgate.netwiserpub.com
The expansion of its applications as a synthetic intermediate will likely proceed along these lines:
Synthesis of N-Heterocycles: As a stable and accessible precursor, this compound can be a key starting material for the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and materials science. bohrium.comuobaghdad.edu.iqexlibrisgroup.com Its utility in forming indoles, azaindoles, and thienopyrroles via intramolecular N-arylation after initial transformations is a promising avenue. researchgate.net
Protecting Group Chemistry: The oxime functionality can serve as a robust protecting group for the aldehyde, allowing for selective transformations at the bromine position before deprotection to reveal the reactive aldehyde. researchgate.netacs.org
Access to Functionalized Aromatics: The bromine atom allows for the introduction of a wide variety of substituents (aryl, alkyl, amino, etc.) through well-established cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making this compound a gateway to a large library of functionalized benzaldehyde (B42025) derivatives.
Design and Synthesis of Advanced Coordination Compounds and Organometallic Materials
The structural features of this compound make it an attractive ligand for the design of novel coordination compounds and organometallic materials. The oxime group provides a bidentate O,N-donor site capable of chelating to metal ions, similar to related salicylaldehyde (B1680747) and Schiff base ligands. mdpi.commdpi.com
Emerging research directions in this area include:
Coordination Complexes: The synthesis and characterization of metal complexes with this compound as a ligand could yield materials with interesting magnetic, electronic, or catalytic properties. at.ua Metals such as palladium(II), iron(III), copper(II), and nickel(II) are known to form stable complexes with similar ligands. mdpi.comnih.gov
Organometallic Reagents: The carbon-bromine bond is a key site for the formation of organometallic reagents. msu.edu Reaction with metals like magnesium or lithium would generate Grignard or organolithium reagents, respectively. These highly reactive intermediates could then be used in a variety of carbon-carbon bond-forming reactions.
Catalyst Design: Coordination complexes derived from this compound could themselves be investigated as catalysts for organic transformations. The metal center could act as the active site, while the ligand framework could be tuned to control selectivity and reactivity.
| Reactive Site | Chemical Transformation | Potential Product Class | Potential Applications |
|---|---|---|---|
| Oxime Group (C=N-OH) | Coordination to metal ions (e.g., Pd, Cu, Fe). at.uanih.gov | Metal-oxime complexes | Catalysis, materials science, sensors |
| Aryl Bromide (C-Br) | Oxidative addition to a low-valent metal | Organometallic complexes | Cross-coupling intermediates |
| Aryl Bromide (C-Br) | Reaction with Mg or Li metal. msu.edu | Grignard or Organolithium reagents | Nucleophilic synthons in organic synthesis |
Integration of Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the behavior of molecules. biointerfaceresearch.com Applying these methods to this compound can accelerate research by providing insights into its structure, stability, and reactivity before experiments are conducted. nih.govrsc.org
Future computational studies on this compound are expected to focus on:
Reaction Mechanism Elucidation: DFT calculations can map out the energy profiles of potential reaction pathways, identifying transition states and intermediates. nih.gov This can help in optimizing reaction conditions for known transformations and predicting the feasibility of new ones.
Electronic Structure Analysis: Calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as generating molecular electrostatic potential (MEP) maps, can predict the most likely sites for electrophilic and nucleophilic attack. biointerfaceresearch.comnih.gov This information is crucial for understanding its reactivity.
Design of Novel Catalysts and Materials: Computational modeling can be used to design new catalysts for the synthesis of this compound or to predict the properties of its coordination complexes. rsc.org By simulating how the molecule interacts with different metals and ligands, researchers can rationally design materials with desired electronic or catalytic properties. researchgate.net
Q & A
Basic: What are the key considerations for synthesizing 2-Bromobenzaldoxime with high purity?
Methodological Answer:
- Reaction Optimization : Use benzaldehyde derivatives as starting materials, brominated under controlled conditions (e.g., N-bromosuccinimide in anhydrous DMF at 0–5°C). Monitor reaction progress via thin-layer chromatography (TLC) to minimize side products like dibrominated derivatives .
- Purification : Recrystallize the product using ethanol/water mixtures to remove unreacted precursors. Confirm purity via melting point analysis and HPLC (≥98% purity threshold) .
- Safety : Handle brominating agents in a fume hood with nitrile gloves and eye protection due to their corrosive and toxic nature .
Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer:
- Multi-Technique Validation : Cross-validate NMR (¹H/¹³C), IR, and mass spectrometry data with computational methods (e.g., DFT simulations) to confirm structural assignments. For example, discrepancies in IR carbonyl stretches may arise from solvent effects or polymorphism .
- Meta-Analysis : Apply heterogeneity metrics (e.g., I² statistic) to assess variability across studies. If I² >50%, perform subgroup analyses (e.g., solvent polarity, temperature) to identify confounding factors .
- Reproducibility : Replicate experiments under standardized conditions (e.g., dry solvents, inert atmosphere) and report detailed protocols in supplementary materials .
Basic: How to formulate a focused research question for studying this compound’s reactivity?
Methodological Answer:
- Framework Alignment : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: “Does steric hindrance from the bromo substituent in this compound influence its nucleophilic addition kinetics compared to non-halogenated analogs?” .
- Scoping : Conduct preliminary searches in PubMed and Web of Science to identify gaps (e.g., limited kinetic studies in polar protic solvents) .
- Avoid Broadness : Narrow questions by specifying variables (e.g., solvent, temperature, catalyst) .
Advanced: What statistical methods are suitable for analyzing heterogeneous data in meta-studies of this compound applications?
Methodological Answer:
- Heterogeneity Quantification : Calculate H (heterogeneity statistic) and I² (proportion of total variation due to heterogeneity). For I² >75%, use random-effects models to account for between-study variance .
- Sensitivity Analysis : Exclude outlier studies (e.g., those using non-standardized synthesis protocols) and reassess effect sizes .
- Visualization : Generate forest plots to display effect size distributions and funnel plots to detect publication bias .
Basic: How to design a literature review protocol for this compound’s biological activity?
Methodological Answer:
- Database Selection : Prioritize PubMed, Scopus, and Reaxys for comprehensive coverage of chemical and pharmacological studies. Avoid overreliance on Google Scholar due to inconsistent reproducibility .
- Search Strings : Use Boolean operators (e.g., “this compound” AND (“antimicrobial” OR “antioxidant”)) and truncation (e.g., oxid for oxide/oxidative) .
- Screening : Apply PRISMA guidelines to filter records by relevance (title/abstract) and methodological rigor (full-text review) .
Advanced: How to integrate safety protocols into experimental design for hazardous derivatives of this compound?
Methodological Answer:
- Risk Assessment : Pre-screen compounds for toxicity using tools like ECOSAR. For exothermic reactions (e.g., bromination), use calorimetry to predict thermal hazards .
- PPE Optimization : Select gloves based on chemical penetration data (e.g., Viton® for brominated compounds) and use full-face respirators with organic vapor cartridges .
- Emergency Planning : Document first-aid measures (e.g., eye irrigation protocols) and ensure lab access to antidotes (e.g., sodium thiosulfate for bromine exposure) .
Basic: What characterization techniques are essential for confirming this compound’s structural identity?
Methodological Answer:
- Core Techniques :
- Data Reporting : Include raw spectra in supplementary materials and reference known analogs (e.g., 4-Bromobenzaldoxime) to validate assignments .
Advanced: How to troubleshoot low yields in this compound derivatization reactions?
Methodological Answer:
- Mechanistic Analysis : Use LC-MS to detect intermediates and identify rate-limiting steps (e.g., imine formation vs. cyclization).
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance oxime reactivity. Compare turnover frequencies (TOF) under varying conditions .
- DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., solvent polarity, stoichiometry) and identify synergistic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
